molecular formula C17H20FN3O B2855792 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 1210725-36-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2855792
CAS No.: 1210725-36-2
M. Wt: 301.365
InChI Key: VDBYXUBVCCKTBE-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane carboxamide core with a fluorophenyl and a pyrazolyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable amine under amidation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies: It can be used as a probe or tool compound in biological research to study various biochemical pathways.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylcyclopropanecarboxamide: Similar structure but lacks the fluorine atom.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. This makes it unique compared to its analogs.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-12-11-13(2)21(20-12)10-9-19-16(22)17(7-8-17)14-3-5-15(18)6-4-14/h3-6,11H,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBYXUBVCCKTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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